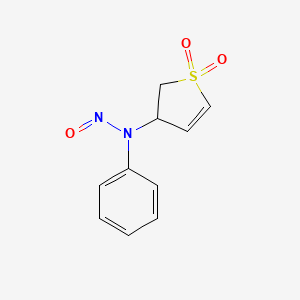
4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nitrosophenylamino)-4,5-Dihydrothiophen-1,1-dion ist eine komplexe organische Verbindung, die eine Nitrosophenylaminogruppe aufweist, die an einen Dihydrothiophen-1,1-dion-Kern gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Nitrosophenylamino)-4,5-Dihydrothiophen-1,1-dion beinhaltet typischerweise die Reaktion von Nitrosophenylamin mit einem Dihydrothiophen-1,1-dion-Derivat. Die Reaktionsbedingungen erfordern häufig eine kontrollierte Umgebung mit spezifischen Temperatur- und pH-Werten, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Übliche Reagenzien, die bei der Synthese verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und manchmal Reduktionsmittel, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Durchflusssystemen beinhalten. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit des Produkts bei gleichzeitiger Kostenwirksamkeit. Der Prozess kann auch Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um die Verbindung von Nebenprodukten zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-(Nitrosophenylamino)-4,5-Dihydrothiophen-1,1-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die Nitrosogruppe in eine Aminogruppe umwandeln, wodurch sich die Eigenschaften der Verbindung ändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Übliche Reagenzien und Bedingungen
Oxidation: Übliche Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Nitroderivate ergeben, während die Reduktion Aminoderivate erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Nitrosophenylamino)-4,5-Dihydrothiophen-1,1-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Derivate der Verbindung können biologische Aktivität aufweisen, was sie für die Wirkstoffentdeckung und -entwicklung nützlich macht.
Industrie: Verwendet in der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien.
Wirkmechanismus
Der Wirkmechanismus von 4-(Nitrosophenylamino)-4,5-Dihydrothiophen-1,1-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrosogruppe kann an Redoxreaktionen teilnehmen, die zelluläre Pfade und Enzymaktivitäten beeinflussen. Die Struktur der Verbindung ermöglicht es ihr, an verschiedene Proteine und Enzyme zu binden, ihre Funktion zu modulieren und zu potenziellen therapeutischen Wirkungen zu führen.
Wirkmechanismus
The mechanism of action of 4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to various proteins and enzymes, modulating their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Nitrophenylamin-Derivate: Diese Verbindungen weisen eine ähnliche Nitrophenylaminogruppe auf, unterscheiden sich jedoch in ihren Kernstrukturen.
Thiophen-Derivate: Verbindungen mit einem Thiophenkern, aber unterschiedlichen Substituenten.
Einzigartigkeit
4-(Nitrosophenylamino)-4,5-Dihydrothiophen-1,1-dion ist aufgrund seiner Kombination einer Nitrosophenylaminogruppe mit einem Dihydrothiophen-1,1-dion-Kern einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, wodurch sie für verschiedene Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C10H10N2O3S |
|---|---|
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylnitrous amide |
InChI |
InChI=1S/C10H10N2O3S/c13-11-12(9-4-2-1-3-5-9)10-6-7-16(14,15)8-10/h1-7,10H,8H2 |
InChI-Schlüssel |
CHDRKXLGYLONOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)
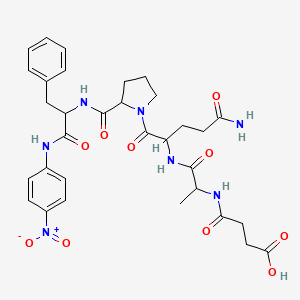
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
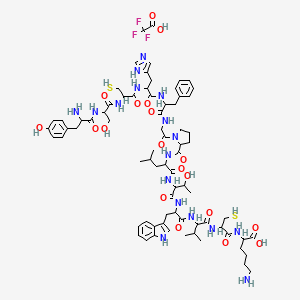

![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)

![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)
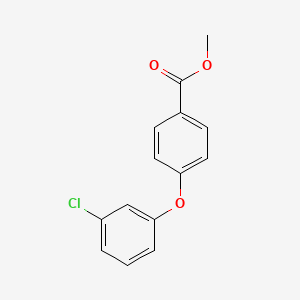

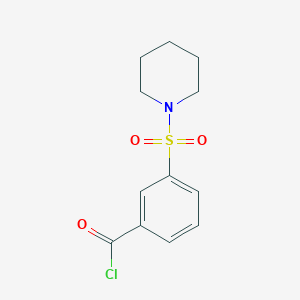


![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)
